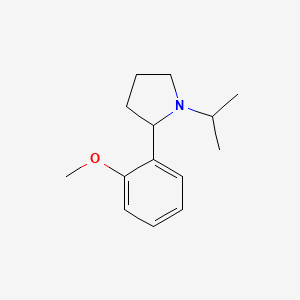

1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-propan-2-ylpyrrolidine |

InChI |

InChI=1S/C14H21NO/c1-11(2)15-10-6-8-13(15)12-7-4-5-9-14(12)16-3/h4-5,7,9,11,13H,6,8,10H2,1-3H3 |

InChI Key |

AZOOBWXCNDJSCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Chirality and Stereochemical Aspects of 1 Isopropyl 2 2 Methoxyphenyl Pyrrolidine

Stereogenic Centers within the Pyrrolidine (B122466) Framework

The structure of 1-isopropyl-2-(2-methoxyphenyl)pyrrolidine features a primary stereogenic center at the C2 position of the pyrrolidine ring. This carbon atom is bonded to four different substituents: the nitrogen atom of the pyrrolidine ring, a hydrogen atom, the 2-methoxyphenyl group, and the C3 carbon of the pyrrolidine ring. The spatial arrangement of these groups around the C2 carbon results in two possible enantiomers: (R)-1-isopropyl-2-(2-methoxyphenyl)pyrrolidine and (S)-1-isopropyl-2-(2-methoxyphenyl)pyrrolidine.

The presence of the bulky isopropyl group on the nitrogen atom can influence the conformation of the pyrrolidine ring and may lead to the existence of atropisomers if rotation around the C(aryl)-N bond is restricted. However, in this case, the primary focus remains on the point chirality at the C2 position. The absolute configuration at this center is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interactions with other chiral molecules, which is a fundamental concept in asymmetric synthesis and catalysis.

Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography)

Determining the absolute configuration of a chiral molecule is a critical step in its characterization. While various techniques can be employed, single-crystal X-ray crystallography stands as the most definitive method for the unambiguous assignment of absolute stereochemistry.

For a molecule like this compound, obtaining a suitable single crystal of one of its enantiomers, or a salt thereof with a chiral counter-ion of known absolute configuration, would allow for its three-dimensional structure to be determined. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice.

In the absence of a heavy atom, the determination of the absolute configuration can be achieved by measuring the anomalous dispersion effects. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute structure. A value close to 0 indicates the correct enantiomer has been modeled, while a value close to 1 suggests the opposite enantiomer.

Although no specific X-ray crystal structure for this compound has been publicly reported, this method remains the gold standard for such a determination. Other techniques, such as vibrational circular dichroism (VCD) or comparison of optical rotation with structurally related compounds of known configuration, could also be employed, but X-ray crystallography provides the most direct and irrefutable evidence.

Enantioenrichment and Diastereoselective Control in Pyrrolidine Synthesis

The synthesis of enantiomerically pure or enriched 2-arylpyrrolidines is a well-explored area of organic chemistry, and these methods can be applied to the synthesis of the precursor, 2-(2-methoxyphenyl)pyrrolidine (B11805). Subsequent N-isopropylation would then yield the target molecule.

Several strategies have been developed to achieve high levels of enantioselectivity in the formation of the 2-substituted pyrrolidine ring. These include:

Catalytic Asymmetric Synthesis: This is one of the most efficient approaches.

Transaminases: Biocatalysis using transaminases has emerged as a powerful tool for the asymmetric synthesis of chiral amines. A suitable ω-halo ketone precursor could be aminated with high enantioselectivity to produce the chiral 2-(2-methoxyphenyl)pyrrolidine.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can be used to catalyze asymmetric reactions, like Michael additions or aldol (B89426) reactions, to construct the chiral pyrrolidine skeleton.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric hydrogenations or cyclization reactions to produce enantiomerically enriched pyrrolidines.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids like L-proline, to synthesize the target molecule with a defined stereochemistry.

Once the enantiomerically enriched 2-(2-methoxyphenyl)pyrrolidine is obtained, the introduction of the isopropyl group at the nitrogen atom is typically achieved through N-alkylation . This reaction can be performed using an isopropyl halide (e.g., 2-iodopropane) or through reductive amination with acetone (B3395972).

When starting with a chiral 2-substituted pyrrolidine, the N-alkylation step itself does not create a new stereocenter at the nitrogen atom that is configurationally stable at room temperature. However, the presence of the chiral C2 center can influence the approach of the alkylating agent, potentially leading to diastereoselectivity if other stereocenters are present or if the nitrogen inversion is slow enough to be observed. In the case of this compound, where C2 is the only stereocenter, the N-isopropylation of a single enantiomer of 2-(2-methoxyphenyl)pyrrolidine will yield the corresponding single enantiomer of the final product.

The diastereoselective control becomes more critical in the synthesis of pyrrolidines with multiple stereocenters. For instance, if a substituent were present at another position on the pyrrolidine ring, the stereochemical outcome of the ring-forming reaction would be crucial. Various methods, such as substrate control, reagent control, or catalyst control, are employed to favor the formation of one diastereomer over the others.

The following table summarizes some of the key research findings applicable to the synthesis of chiral 2-arylpyrrolidines:

| Method | Key Features | Potential Application to Target Compound |

| Transaminase-catalyzed cyclization | High enantioselectivity for the synthesis of 2-substituted pyrrolidines from ω-chloroketones. | Synthesis of (R)- or (S)-2-(2-methoxyphenyl)pyrrolidine. |

| Copper-promoted aminooxygenation | Diastereoselective synthesis of substituted pyrrolidines. | Could be adapted for the stereoselective synthesis of the pyrrolidine ring. |

| "Clip-Cycle" Synthesis | Asymmetric synthesis of pyrrolidines using a chiral phosphoric acid catalyst. | A potential route to enantiomerically enriched 2,2-disubstituted pyrrolidines. |

| Nucleophilic addition to N-acyliminium ions | Use of chiral auxiliaries to direct the stereoselective addition of nucleophiles. | A classic method to control stereochemistry at the C2 position. |

Application of Pyrrolidine Based Systems As Chiral Ligands and Organocatalysts in Asymmetric Catalysis

Design Principles for Chiral Pyrrolidine-Derived Ligands

Substituents on the pyrrolidine (B122466) ring play a crucial role in modulating the steric and electronic properties of the catalyst, which in turn influences the enantioselectivity and reactivity of the catalyzed reaction. The substituent at the C2 position is particularly important as it is often positioned in close proximity to the catalytic site.

In the case of hypothetical applications of 1-Isopropyl-2-(2-methoxyphenyl)pyrrolidine , the 2-(2-methoxyphenyl) group would be a key determinant of its catalytic behavior. The methoxy (B1213986) group at the ortho position of the phenyl ring can engage in additional coordination or hydrogen bonding interactions with the substrate or metal center, thereby enhancing the rigidity of the transition state and improving enantiocontrol. The steric bulk of the 2-methoxyphenyl group also creates a defined chiral pocket around the active site, which can effectively differentiate between the two enantiotopic faces of the incoming substrate.

The N-isopropyl group on the pyrrolidine nitrogen also contributes to the steric environment of the catalyst. The size and nature of the N-substituent can be tuned to optimize the balance between reactivity and selectivity. Bulky N-substituents can enhance enantioselectivity by further restricting the possible approaches of the substrate.

The development of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been a subject of research. For instance, organocatalysts synthesized from chiral imines have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov

C2-symmetry is a common design element in chiral ligands, and it has been successfully incorporated into many pyrrolidine-based systems. A C2-symmetric ligand possesses a twofold rotational axis of symmetry, which reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. rsc.org

While This compound itself is not C2-symmetric, it can serve as a chiral building block for the synthesis of C2-symmetric ligands. For example, two units of a 2-arylpyrrolidine could be linked to create a C2-symmetric bis(pyrrolidine) ligand. Such ligands have been shown to be highly effective in a variety of metal-catalyzed asymmetric reactions. The synthesis of chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives has been reported, and their catalytic abilities have been demonstrated in the reactions of diethylzinc (B1219324) with aryl aldehydes, yielding secondary alcohols with high enantiomeric excess. rsc.org

Mechanistic and Computational Investigations of Pyrrolidine Based Catalytic Systems

Reaction Mechanism Elucidation in Pyrrolidine-Catalyzed Processes

The mechanism of reactions catalyzed by pyrrolidine-containing molecules, such as 1-isopropyl-2-(2-methoxyphenyl)pyrrolidine, is fundamental to understanding their catalytic prowess. In many instances, these catalysts operate by forming key intermediates that lower the activation energy of the reaction, thereby increasing the reaction rate. youtube.com A catalyst achieves this by providing an alternative reaction pathway. youtube.com

For pyrrolidine-based organocatalysts, a common mechanistic pathway involves the formation of an enamine or an iminium ion intermediate. In reactions involving aldehydes or ketones, the secondary amine of the pyrrolidine (B122466) ring can react with the carbonyl group to form a nucleophilic enamine. This enamine then reacts with an electrophile. Subsequently, hydrolysis of the resulting intermediate regenerates the catalyst and yields the final product. This catalytic cycle is a hallmark of many proline- and pyrrolidine-catalyzed reactions. nih.gov

In the context of metal-catalyzed reactions where this compound acts as a chiral ligand, the mechanism involves the coordination of the ligand to a metal center. The resulting chiral complex then orchestrates the enantioselective transformation. The methoxy (B1213986) and isopropyl groups on the ligand play a crucial role in creating a specific chiral environment around the metal, influencing the binding of substrates and the subsequent bond-forming or bond-breaking steps. The elucidation of these mechanisms often involves a combination of experimental techniques, such as kinetic studies and spectroscopic analysis of intermediates, alongside computational modeling.

For instance, in the biosynthesis of kainoids, radical-mediated cyclization of N-isoprenylated derivatives of L-glutamate is catalyzed by non-heme iron and 2-oxoglutarate-dependent enzymes, leading to the formation of a pyrrolidine ring. acs.org This process involves radical intermediates whose instability can lead to various reaction outcomes if not tightly controlled. acs.org While this is a biological example, it highlights the diverse mechanistic pathways through which pyrrolidine rings can be formed and participate in chemical transformations.

A proposed general mechanism for a pyrrolidinone synthesis involves the initial attack of a sulfonamide on a cyclopropane, forming an intermediate that undergoes a Smiles-Truce rearrangement. nih.gov This is followed by the liberation of a reactive amine which then cyclizes to form the pyrrolidinone. nih.gov Such cascade reactions showcase the complex, multi-step mechanisms that can be involved in the formation of pyrrolidine-containing scaffolds. nih.gov

Computational Chemistry Studies of Chiral Pyrrolidine Ligand-Metal Complexes

Computational chemistry has become an indispensable tool for investigating the structure, stability, and reactivity of chiral pyrrolidine ligand-metal complexes. rsc.orgresearchgate.net These methods provide detailed insights into the electronic and steric factors that govern the catalytic activity and enantioselectivity of these systems. For a ligand like this compound, computational studies can model its coordination to various metal centers and predict the outcomes of catalytic reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org In the context of catalysis, DFT calculations are employed to determine the geometries of reactants, intermediates, transition states, and products. nih.gov This information is crucial for constructing a detailed energy profile of the reaction pathway.

For chiral pyrrolidine ligand-metal complexes, DFT calculations can elucidate the nature of the metal-ligand bonding and how it influences the catalytic cycle. researchgate.net For example, in a study of gold(I) complexes with C2-symmetric 2,5-diarylpyrrolidine ligands, DFT calculations were used to reoptimize the lowest energy conformers of the catalysts. nih.gov These calculations revealed the unexpected flexibility of the systems upon coordination of the substrate to the gold(I) center. nih.gov The resulting open catalytic pocket positioned the chiral pyrrolidine far from the reaction center, leading to reduced enantioinduction. nih.gov

The choice of DFT functional and basis set is critical for obtaining accurate results. researchgate.net For instance, in the study of Schiff base complexes, the B3LYP functional with the 6-311++g(d,p) basis set for non-metal atoms and LANL2DZ for metals was used for geometry optimization. mdpi.com

Table 1: Common DFT Functionals and Basis Sets in Catalysis Research

| Component | Examples | Typical Application |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Calculating electronic structure and energy profiles of catalytic reactions. |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), LANL2DZ, def2-TZVP | Describing the atomic orbitals of the system; choice depends on the atoms present and desired accuracy. |

The enantioselectivity of a chiral catalyst is determined by the specific interactions between the catalyst and the substrates within the chiral binding pocket. Computational analysis allows for a detailed examination of these interactions. For a ligand like this compound, the methoxyphenyl and isopropyl groups are key components of the chiral pocket.

In a study of gold(I) catalysts with pyrrolidinyl ligands, the analysis of the chiral binding pockets was performed using DFT calculations. researchgate.netnih.gov These calculations helped to understand how the catalyst recognizes the aromatic groups of the substrates through stabilizing non-covalent interactions, thereby fixing the substrates in a preferred orientation within the chiral pocket. nih.gov This preferred binding mode is responsible for the enantioselective folding in the transition state and the observed absolute configuration of the products. nih.gov

The flexibility of the catalyst can also play a significant role. Surprisingly, bulkier complexes with multiple pyrrolidinylbiphenyl groups at the phosphine (B1218219) led to racemic or nearly racemic products, which was attributed to the high flexibility of these complexes. acs.org

A major goal of computational studies in asymmetric catalysis is to predict and rationalize the enantioselectivity of a reaction. By calculating the energies of the transition states leading to the different enantiomers, the enantiomeric excess (ee) can be predicted.

Computational approaches combining molecular mechanics (MM), quantum mechanics/molecular mechanics (QM/MM), and pure QM calculations have been successfully used to predict enantioselectivity. nih.gov In one study, a screening process using MM calculations selected relevant reactant adducts from hundreds of possibilities. nih.gov Subsequent QM/MM and QM calculations on these selected structures correctly predicted the chirality induction for most of the catalysts examined. nih.gov

Machine learning models are also emerging as powerful tools for predicting enantioselectivity. nih.gov These models can be trained on DFT-computed data to quickly predict the enantiomeric excess of reactions from the structures of catalytic cycle intermediates. nih.gov For instance, a neural network trained on a small dataset has been shown to accurately predict the enantioselectivity of asymmetric catalytic reactions. chemistryworld.com

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the rate and selectivity of a reaction. youtube.com Characterizing the geometry and energy of transition states is a key aspect of computational mechanistic studies.

For catalyzed reactions, the transition state involves the substrate(s) and the catalyst. The interactions within this transient species determine the stereochemical outcome. In a study of a dinuclear zinc(II) catalyst, kinetic isotope effects were used to demonstrate that the catalyzed reaction proceeds through a different, more concerted transition state compared to the uncatalyzed reaction. nih.gov

DFT calculations are widely used to locate and characterize transition state structures. For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for the cyclization step was found to be very low (11.9 kJ mol⁻¹), but the preceding tautomerization had a much higher barrier (178.4 kJ mol⁻¹), indicating that the tautomerization is the rate-limiting step. rsc.org

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in controlling enantioselectivity. mdpi.comnih.gov NCI analysis is a computational technique used to visualize and quantify these weak interactions.

In the context of pyrrolidine-based catalysts, NCI plots can reveal the attractive interactions between the catalyst and the substrate that direct the specific enantioselective folding. nih.govnih.gov For instance, in gold(I) catalysis with pyrrolidinyl ligands, NCI plots showed that stabilizing non-covalent interactions between the catalyst and the aromatic groups of the substrate are the key stereodirecting elements. acs.org Similarly, in organocatalysis, the enantioselectivity of reactions mediated by bifunctional squaramides and thioureas is governed by a network of hydrogen bonds and other non-covalent interactions. mdpi.com

A combined solid-state NMR and quantum chemical analysis approach has been used to understand NCI in diphenyldiselenide and diphenylselenide cocrystals, highlighting the importance of these interactions in building supramolecular structures. nih.gov

Derivatization and Structural Analogs of 1 Isopropyl 2 2 Methoxyphenyl Pyrrolidine for Research Advancement

Systematic Modification of the Pyrrolidine (B122466) Scaffold for Tunable Reactivity

The systematic modification of the pyrrolidine scaffold is a key strategy for tuning the reactivity and selectivity of molecules derived from it. mdpi.com The inherent structural features of pyrrolidine, such as its sp³-hybridized carbon atoms and its capacity for pseudorotation, provide a versatile platform for creating a diverse range of analogs. nih.gov Modifications are typically aimed at optimizing performance in areas like organocatalysis, where pyrrolidine derivatives, inspired by the natural amino acid proline, are widely used. mdpi.com

Key areas of modification include:

Substitution at the 2-position: The aryl group at the C2 position, such as the 2-methoxyphenyl group in the title compound, is a common site for modification. Changing the electronic nature (e.g., from electron-donating methoxy (B1213986) to electron-withdrawing groups) or the steric bulk of this substituent can significantly alter the catalyst's interaction with substrates. acs.org

N-Substitution: The substituent on the pyrrolidine nitrogen (the isopropyl group in this case) plays a crucial role in defining the steric environment around the reactive center. Varying this group can influence the stereochemical outcome of catalyzed reactions.

Ring Substitution: Introducing substituents at other positions on the pyrrolidine ring (C3, C4, C5) can enforce specific conformations or introduce new functional groups for secondary interactions, such as hydrogen bonding. nih.govmdpi.com For instance, the addition of bulky groups like tert-butyl at the C4 position can "lock" the ring's pucker, leading to more predictable stereochemical control.

These modifications allow for the fine-tuning of both steric and electronic properties, enabling the development of highly specialized molecules for targeted applications. mdpi.com

Synthesis and Evaluation of Substituted Pyrrolidine Derivatives

The synthesis of substituted pyrrolidines is a central theme in organic chemistry, driven by their prevalence in bioactive natural products and pharmaceuticals. nih.govacs.org A variety of synthetic methods have been developed to access these valuable scaffolds.

Common synthetic strategies include:

Reductive Amination: This is a highly efficient method for constructing N-aryl-substituted pyrrolidines from diketones and anilines through iridium-catalyzed transfer hydrogenation. mdpi.com

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. acs.org Modern variations utilize iridium catalysis to generate the ylide reductively from stable amide precursors. acs.org

Copper-Catalyzed Carboamination: This method allows for the synthesis of 2-arylpyrrolidines from readily available vinylarenes and potassium N-carbamoyl-β-aminoethyltrifluoroborates under mild conditions. nih.gov

Biocatalytic Approaches: Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing an enantioselective route to chiral pyrrolidines. acs.org

Once synthesized, these derivatives are evaluated for their intended purpose. For example, in a study on GPR40 agonists, various pyrrolidine derivatives were synthesized and tested, revealing that stereochemistry and substitution patterns, such as a cis-4-CF₃ group, critically influenced their biological activity. nih.gov Similarly, the evaluation of novel MSK1 inhibitors involved synthesizing arylpyridin-2-yl guanidine (B92328) derivatives and related cyclic mimetics and assessing their inhibitory activity. mdpi.com

Table 1: Synthesis of N-Aryl-Substituted Pyrrolidines with Various Amines This table showcases the results from an iridium-catalyzed successive reductive amination of 2,5-hexanedione (B30556) with various substituted anilines to form N-aryl-pyrrolidine derivatives. The data highlights how different electronic and steric properties of the aniline (B41778) affect the reaction yield.

| Entry | Amine (Aniline Derivative) | Product | Yield (%) |

| 1 | p-Methylaniline | N-(p-tolyl)-2,5-dimethylpyrrolidine | 95 |

| 2 | p-Methoxyaniline | N-(4-methoxyphenyl)-2,5-dimethylpyrrolidine | 94 |

| 3 | p-Fluoroaniline | N-(4-fluorophenyl)-2,5-dimethylpyrrolidine | 92 |

| 4 | p-Chloroaniline | N-(4-chlorophenyl)-2,5-dimethylpyrrolidine | 89 |

| 5 | p-Bromoaniline | N-(4-bromophenyl)-2,5-dimethylpyrrolidine | 85 |

| 6 | o-Methylaniline | N-(o-tolyl)-2,5-dimethylpyrrolidine | 82 |

| 7 | m-Methylaniline | N-(m-tolyl)-2,5-dimethylpyrrolidine | 91 |

Data adapted from a study on the reductive amination of diketones. mdpi.com

Structure-Activity/Selectivity Relationship (SAR/SSR) Studies in Pyrrolidine Chemistry

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity or catalytic selectivity. In the context of 2-arylpyrrolidines, these studies involve synthesizing a library of analogs with systematic variations and assessing the impact of these changes. nih.gov

For instance, research into proteasome inhibitors based on an aryl-2-nitrovinyl scaffold revealed key SAR insights. nih.gov The study demonstrated that electronic properties and steric hindrance significantly affect the molecule's interaction with the enzyme's active site. Specifically, a para-methoxy group on the phenyl ring was found to increase inhibitory potency, highlighting the importance of this electronic feature. nih.gov

In another study focusing on transaminase-triggered cyclizations to form 2-substituted pyrrolidines, researchers explored the effects of various phenyl substituents. acs.org They found that electron-withdrawing groups generally increased the reaction yield by enhancing the electrophilicity of the carbonyl group. Para-halogenated compounds showed a further increase in yield, potentially due to favorable π-halogen interactions within the enzyme's active site. acs.org Conversely, an electron-donating methoxy group led to a decreased yield in one of the tested enzyme systems. acs.org These findings provide a clear SAR that can guide the future design of substrates for these biocatalytic reactions.

Impact of Steric and Electronic Perturbations on Pyrrolidine-Derived Systems

Steric Effects: Bulky substituents can impose significant conformational constraints. For example, the introduction of a large group can control the puckering of the pyrrolidine ring, which in turn dictates the spatial orientation of other substituents. nih.gov This is a powerful tool in asymmetric catalysis, where a well-defined three-dimensional structure is essential for achieving high enantioselectivity. In the development of MSK1 inhibitors, it was observed that dichloro-substitution at the ortho and meta positions of an aryl ring was tolerated, whereas an ortho, para-dichloro derivative was less active, indicating a subtle interplay of steric tolerance and electronic effects. mdpi.com

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect reactivity. In the synthesis of 2-substituted pyrrolidines via a transaminase, electron-withdrawing groups on the phenyl ring (such as fluoride, chloride, and cyano) were beneficial for the reaction yield, while an electron-donating methoxy group was detrimental. acs.org This is attributed to the increased electrophilicity of the carbonyl carbon in the presence of electron-withdrawing groups, making it more susceptible to nucleophilic attack during the key bond-forming step. acs.org These electronic perturbations are a cornerstone of rational catalyst and drug design.

Table 2: Influence of Electronic Substituents on Biocatalytic Pyrrolidine Synthesis This table illustrates the effect of different para-substituents on the phenyl ring of a ketone substrate in a transaminase-catalyzed reaction to form a chiral pyrrolidine. The yield reflects the efficiency of the reaction as influenced by the electronic nature of the substituent.

| Entry | Substituent (X) | Electronic Effect | HPLC Yield (%) |

| 1 | -OCH₃ | Electron-Donating | 21 |

| 2 | -H | Neutral | 43 |

| 3 | -F | Electron-Withdrawing | 80 |

| 4 | -Cl | Electron-Withdrawing | 84 |

| 5 | -CN | Electron-Withdrawing | 52 |

Data adapted from a study on transaminase-triggered cyclizations. acs.org

Future Research Directions and Perspectives in Pyrrolidine Chemistry

Development of Novel Stereoselective Methodologies for Complex Pyrrolidine (B122466) Architectures

The synthesis of substituted chiral pyrrolidines is a cornerstone of modern organic chemistry, driven by their role as powerful organocatalysts and key building blocks. mdpi.com Future research is intensely focused on creating novel, efficient, and highly stereoselective methods to access pyrrolidine scaffolds with increasing structural complexity. The goal is to move beyond simple derivatives to construct intricate, poly-functionalized architectures that can address current synthetic challenges.

One promising direction is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method allows for the reduction of the aromatic pyrrole ring to afford functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov The process is believed to occur via a two-step sequence where the initial reduction directs the subsequent stereochemical outcome. nih.gov

Another area of active development involves the synthesis of pyrrolidines from acyclic precursors through intramolecular cyclization. mdpi.com For instance, intramolecular radical amination of tertiary C(sp3)−H bonds in N-chlorosulfonamide derivatives, catalyzed by copper and phosphoric acid, represents a modern approach to creating α-quaternary stereocenters in pyrrolidines. researchgate.net

Researchers are also exploring innovative pathways starting from readily available chiral materials. For example, new pyrrolidine-based organocatalysts bearing bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov These syntheses employ diastereoselective allylation followed by hydrozirconation/iodination sequences to build the complex chiral scaffold. nih.gov

The development of these methodologies is crucial for expanding the toolbox of organic chemists, enabling the synthesis of pyrrolidine derivatives with precisely controlled stereochemistry and functionality, which are essential for their application in catalysis and medicinal chemistry. mdpi.com

Rational Design of Next-Generation Chiral Pyrrolidine-Based Catalysts and Ligands

The immense success of proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, in organocatalysis has spurred extensive efforts to design new generations of pyrrolidine-based catalysts with enhanced activity, selectivity, and broader substrate scope. unibo.itnih.gov The rational design of these catalysts involves the strategic modification of the pyrrolidine scaffold to fine-tune its steric and electronic properties based on a deep understanding of reaction mechanisms. mdpi.comunibo.it

Future design strategies will focus on several key areas:

Modification of Substituents: The introduction of bulky or electronically distinct groups at various positions on the pyrrolidine ring can profoundly influence catalyst performance. For example, in the asymmetric Michael addition of aldehydes to nitroolefins, new organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position were developed to create a more demanding steric environment, achieving high enantioselectivities. nih.gov

Bifunctional Catalysis: Incorporating additional functional groups that can participate in catalysis through non-covalent interactions, such as hydrogen bonding, is a powerful strategy. Prolinamides containing (R,R)- or (S,S)-trans-cyclohexane-1,2-diamine have been designed as bifunctional organocatalysts that have shown high efficacy in solvent-free aldol (B89426) reactions. mdpi.com

C₂-Symmetric Ligands: The synthesis of C₂-symmetric 2,5-disubstituted pyrrolidine derivatives is another important avenue. Ligands such as N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine have demonstrated high efficiency in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, producing secondary alcohols with excellent chemical yields and enantiomeric excess (ee). rsc.org Interestingly, subtle changes to the ligand structure, such as in N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, can even lead to an inversion of enantioselectivity for certain substrates. rsc.org

The table below illustrates how modifications to the pyrrolidine catalyst structure impact the outcome of a model reaction, the Michael addition.

| Catalyst/Ligand | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine with bulky C2 substituent | Michael addition of aldehydes to nitroolefins | up to 78:22 | up to 85% | nih.gov |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Addition of diethylzinc to benzaldehyde | N/A | 96% | rsc.org |

| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | Addition of diethylzinc to benzaldehyde | N/A | 20% | rsc.org |

This table is for illustrative purposes, showing representative results from different studies.

The rational design of these next-generation catalysts relies on a continuous feedback loop between catalyst synthesis, performance evaluation, and mechanistic investigation to build a comprehensive understanding of structure-activity relationships. unibo.it

Advancements in Integrated Computational and Experimental Catalyst Design

The synergy between computational chemistry and experimental work has become a transformative force in the development of new catalysts. researchgate.net In the future, this integrated approach will be indispensable for the rapid discovery and optimization of novel pyrrolidine-based catalysts, moving from trial-and-error to a more predictive science.

Density Functional Theory (DFT) has emerged as a particularly powerful tool for elucidating complex reaction mechanisms. acs.org Computational studies allow researchers to map out potential energy surfaces, identify key transition states, and understand the non-covalent interactions that govern stereoselectivity. For instance, DFT investigations have been crucial in proposing a Cu(I)/Cu(II) catalytic cycle in the synthesis of pyrrolidines via intramolecular C-H amination. acs.org

This mechanistic insight provides a solid foundation for the rational design of improved catalysts. Key advancements in this integrated approach include:

Predictive Modeling: Computational models are increasingly used to predict the performance of hypothetical catalyst structures before they are synthesized in the lab. This allows for the pre-screening of large numbers of potential candidates, focusing experimental efforts on the most promising ones. researchgate.net

Understanding Structure-Selectivity Relationships: By analyzing the transition states of catalyzed reactions computationally, chemists can gain a precise understanding of how the catalyst's structure dictates the stereochemical outcome. For example, computational and experimental studies on tripeptide catalysts found that small structural modifications could significantly alter catalytic behavior, with the position of a carboxylic acid group strongly affecting enantioselectivity. nih.gov

Mechanism-Driven Discovery: When experimental results are unexpected, computational studies can provide plausible mechanistic explanations. In the copper-catalyzed C-H amination to form pyrrolidines, there appears to be a correlation between the ν(CO) frequencies in the catalyst precursor complexes and their catalytic effectiveness, a phenomenon that can be further analyzed through DFT calculations. acs.org

This integrated workflow, where computational predictions guide experimental design and experimental results validate and refine computational models, is accelerating the pace of innovation in catalyst development. researchgate.net It represents a paradigm shift towards a more efficient and rational approach to creating the next generation of highly effective pyrrolidine-based catalysts.

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-2-(2-methoxyphenyl)pyrrolidine, and how can reaction yields be optimized?

A practical approach involves multi-step nucleophilic substitution and cyclization. For analogs like 2-ethyl-2-(3-methoxyphenyl)pyrrolidine, synthesis often employs alkylation of pyrrolidine precursors under basic conditions (e.g., NaOH in dichloromethane), followed by purification via column chromatography . To optimize yields, control reaction temperature (e.g., 0–5°C during sensitive steps) and use catalysts like palladium for coupling reactions. Monitoring intermediates by TLC or HPLC ensures stepwise efficiency .

Q. How can structural characterization be performed to confirm the identity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isopropyl splitting patterns) .

- HPLC : Use reverse-phase HPLC with a C18 column (e.g., 95% methanol/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 206.2) .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : Keep in airtight containers at –20°C, away from oxidizers .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Adopt precautionary principles:

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- LC-MS/MS : Optimize MRM transitions for high sensitivity in biological samples.

- GC-FID : Use derivatization (e.g., silylation) for volatile detection in environmental samples.

- Validation : Include spike-recovery experiments (target: 85–115%) and LOD/LOQ determination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions?

- Docking Studies : Use AutoDock Vina to model binding to targets like serotonin receptors (common for pyrrolidine derivatives).

- MD Simulations : Simulate ligand-receptor stability over 100 ns to assess binding affinity.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule compliance) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported toxicity data for structurally similar compounds?

- Meta-Analysis : Compare acute toxicity (e.g., LD50) across analogs, adjusting for substituent effects (e.g., methoxy vs. ethyl groups).

- In Vitro Assays : Use HepG2 cells to measure cytotoxicity (IC50) and validate against conflicting in vivo data .

- Dose-Response Curves : Establish thresholds for adverse effects using probit analysis .

Q. How does the stereochemistry of the isopropyl group influence biological activity?

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines).

- Biological Testing : Compare IC50 values of (R)- and (S)-isomers in receptor-binding assays.

- X-ray Crystallography : Resolve crystal structures (e.g., C10–O2 bond angles ) to correlate conformation with activity .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation by HPLC.

- Kinetic Analysis : Calculate Arrhenius parameters (Ea, k) to predict shelf-life.

- Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.